4-phenyl-4-(piperidin-1-yl)cyclohexanamine
Overview
Description
4-phenyl-4-(piperidin-1-yl)cyclohexanamine is an organic compound with the molecular formula C17H25NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4-(piperidin-1-yl)cyclohexanamine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-Phenyl-4-Piperidinocyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-4-(piperidin-1-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-phenyl-4-(piperidin-1-yl)cyclohexanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenyl-4-(piperidin-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4-Piperidinocyclohexanol: A closely related compound with similar structural features but different functional groups.
1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
4-phenyl-4-(piperidin-1-yl)cyclohexanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H26N2 |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H26N2/c18-16-9-11-17(12-10-16,15-7-3-1-4-8-15)19-13-5-2-6-14-19/h1,3-4,7-8,16H,2,5-6,9-14,18H2 |
InChI Key |
HDSRIUJFJPEJTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCC(CC2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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